molecular formula C10H16O B1669101 Citral CAS No. 5392-40-5

Citral

Cat. No. B1669101
CAS RN: 5392-40-5
M. Wt: 152.23 g/mol
InChI Key: WTEVQBCEXWBHNA-JXMROGBWSA-N
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Description

Citral, also known as geranial or neral, is a pale yellow liquid with a strong lemon-like odor . It is composed of a mixture of two geometric isomers, geranial (a trans-isomer) and neral (a cis-isomer), each contributing to the overall scent profile of citral . It is found in the essential oils of various plants, including lemongrass, verbena, and lemon myrtle .


Synthesis Analysis

Citral can be synthesized from myrcene . Industrial synthesis of citral involves two different [3,3]-sigmatropic rearrangements done in sequence . Another method involves the one-pot synthesis of menthol from citral and citronellal over heterogeneous catalysts .


Molecular Structure Analysis

Citral is an acyclic monoterpene aldehyde. Being a monoterpene, it is made of two isoprene units . Citral is a collective term which covers two geometric isomers that have their own separate names; the E-isomer is named geranial (trans-citral; α-citral) or citral A. The Z-isomer is named neral (cis-citral; β-citral) or citral B .


Chemical Reactions Analysis

Citral is susceptible to reactions such as oxidation and condensation . The combination of citral with cinnamaldehyde or thymol may lead to partial chemical reactions, which may change the chemical structure of citral and affect its bacteriostatic properties .


Physical And Chemical Properties Analysis

Citral is a pale yellow liquid with a strong lemon-like odor . It is insoluble in water but soluble in ethanol (ethyl alcohol), diethyl ether, and mineral oil . Its melting point is -75 degrees Celsius and it has a boiling point of 229 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

  • Nanoemulsion Technology for Antimicrobial Use : Citral exhibits antimicrobial activities, but its instability and hydrophobic nature limit its effectiveness. Nanoemulsion technology has been employed to enhance its bactericidal activity, making it more effective against microorganisms. Such nanoemulsions are useful in food, cosmetics, and agrochemical industries (Lu et al., 2017).
  • Combating Food-borne Pathogens : Citral has shown effectiveness against the food-borne pathogen Cronobacter sakazakii. It affects the microbial cell membrane, leading to a reduction in intracellular ATP concentration and membrane integrity, suggesting its potential as a food preservative (Shi et al., 2016).

Anti-Inflammatory and Analgesic Properties

  • Inhibition of Nitric Oxide Production : Citral has been shown to significantly inhibit nitric oxide production and suppress NF-κB activation in cells, indicating its anti-inflammatory properties (Lee et al., 2008).
  • Therapeutic Anti-Nociceptive Effects : Citral demonstrates prophylactic and therapeutic anti-nociceptive effects in various pain models without significant motor dysfunction, suggesting its potential as a treatment for pain (Nishijima et al., 2014).

Anticancer Properties

  • Antiproliferative Effects on Colorectal Cells : Citral has been studied for its antiproliferative effects on colorectal cancer cells, indicating its potential as an anticancer agent. A specific nanoemulsion delivery system has been developed to enhance its effectiveness in this regard (Mohd Izham et al., 2019)2. Cytotoxicity Against Melanoma Cells : Citral shows cytotoxic and antiproliferative effects on melanoma cells, suggesting its utility in melanoma treatment. It modulates cellular oxidative stress and interferes with cell proliferation pathways (Sanches et al., 2017).

Plant Protection and Agriculture

  • Antimicrobial Effects for Plant Protection : Modified copolymer hydrogels loaded with citral exhibit enhanced antimicrobial effects, suggesting potential applications in agriculture for plant pathogen control (Ma et al., 2020).
  • Inhibition of Plant Microtubules : Citral disrupts plant microtubules, indicating potential applications in weed management and plant cell research (Chaimovitsh et al., 2010).

Challenges and Formulation

  • Formulation Challenges in Encapsulation and Delivery : The encapsulation and delivery of citral in foods and beverages pose significant challenges due to its chemical instability and low bioavailability. Advanced formulation techniques are required to overcome these issues (Maswal & Dar, 2014).

Safety And Hazards

Citral is classified as potentially causing skin irritation and may cause an allergic skin reaction . It is also suspected of damaging fertility or the unborn child . It is toxic to aquatic life . Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating .

Future Directions

BASF announced its investment in a new citral plant as part of its Verbund site in Zhanjiang, China, and menthol and linalool downstream plants at its Verbund site in Ludwigshafen, Germany . These plants are expected to come on stream from 2026 onwards . This investment is driven by a growing demand from the global flavor and fragrance market and BASF’s strong commitment to sustainability transformation .

properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienal
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InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+
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InChI Key

WTEVQBCEXWBHNA-JXMROGBWSA-N
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Canonical SMILES

CC(=CCCC(=CC=O)C)C
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Isomeric SMILES

CC(=CCC/C(=C/C=O)/C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID20881217
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Molecular Weight

152.23 g/mol
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Physical Description

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma
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Boiling Point

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C
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Flash Point

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c.
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol)
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Density

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891
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Vapor Density

Relative vapor density (air = 1): 5.3
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Vapor Pressure

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C:
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Mechanism of Action

Low concentrations of citral (3,7-dimethyl-2,6-octadienal), ... inhibited E1, E2 and E3 isozymes of human aldehyde dehydrogenase (EC1.2.1.3). The inhibition was reversible on dilution and upon long incubation in the presence of NAD+; it occurred with simultaneous formation of NADH and of geranic acid. Thus, citral is an inhibitor and also a substrate. Km values for citral were 4 microM for E1, 1 microM for E2 and 0.1 microM for E3; Vmax values were highest for E1 (73 nmol/min/mg), intermediate for E2 (17 nmol/min/mg) and lowest (0.07 nmol/min/mg) for the E3 isozyme. Citral is a 1 : 2 mixture of isomers: cis isomer neral and trans isomer, geranial; the latter structurally resembles physiologically important retinoids. Both were utilized by all three isozymes; a preference for the trans isomer, geranial, was observed by HPLC and by enzyme kinetics. With the E1 isozyme, both geranial and neral, and with the E2 isozyme, only neral obeyed Michaelis-Menten kinetics. With the E2 isozyme and geranial sigmoidal saturation curves were observed with S0.5 of approximately 50 nM; the n-values of 2-2.5 indicated positive cooperativity. Geranial was a better substrate and a better inhibitor than neral. The low Vmax, which appeared to be controlled by either the slow formation, or decomposition via the hydride transfer, of the thiohemiacetal reaction intermediate, makes citral an excellent inhibitor whose selectivity is enhanced by low Km values. The Vmax for citral with the E1 isozyme was higher than those of the E2 and E3 isozymes which explains its fast recovery following inhibition by citral and suggests that E1 may be the enzyme involved in vivo citral metabolism., Essential oil constituents were tested for their neurophysiological effects in Periplaneta americana and Blaberus discoidalis /cockroaches/ ... Geraniol and citral had similar depressive effects but increased spontaneous firing at lower doses (threshold 2.5 x 10-4 M). Similar effects occurred in dorsal unpaired median (DUM) neurons, recorded intracellularly in the isolated terminal abdominal ganglion of P. Americana. ... citral produced biphasic effects (excitation at 10-4 M, depression at 2 x 10-3 M). All oils decreased excitability of silent DUM neurons that were depolarised by applied current... All oils reduced spike undershoot. Low doses of citral and geraniol (threshold ca. 10-4 M) reversibly increased the frequency of spontaneous foregut contractions and abolished them at 2 x 10-3 M (together with response to electrical stimulation).
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Product Name

Citral

Color/Form

Mobile pale yellow liquid

CAS RN

5392-40-5, 141-27-5
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Melting Point

Melting point <-10 °C.
Record name CITRAL
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Synthesis routes and methods I

Procedure details

According to the same procedure of Example 1, using 19.5 g (200 mmol) of furfural, and 642 mg (3 mmol) of aluminum isopropoxide, 18.2 g (100 mmol) of geranyl formate was oxidized to obtain citral at a yield of 86%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
642 mg
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

The following were charged into the aqueous phase: undecane, N-oxide, hexane (same quantities as above) and a supplementary amount of acetic acid (0.6 g). The mixture was then heated for 1 hour and the procedure was thereafter as before. Nine conversions were performed in this manner on the same catalytic lower layer. The yields of citral are given in the following table:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This example illustrates the use of triisobutylaluminum to generate the aluminum alkoxide catalyst. A flask was charged with 80 grams of nerol and 10 ml of a 25% solution of triisobutylaluminum in toluene. To the solution was added 39 grams (0.75 equivalents) of furfural and the solution was allowed to react at ambient temperature for 18 hours. Analysis by glpc showed that 69% of the nerol had been consumed to give citral in 98+% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citral
Reactant of Route 2
Citral
Reactant of Route 3
Citral
Reactant of Route 4
Reactant of Route 4
Citral
Reactant of Route 5
Citral
Reactant of Route 6
Reactant of Route 6
Citral

Citations

For This Compound
64,400
Citations
GO Onawunmi - Letters in applied microbiology, 1989 - academic.oup.com
… citral activity. The growth rates of Escherichia coli cultures were reduced at concentrations of citral ≥0·… Citral may therefore be of preservative use in addition to its other uses in the food, …
Number of citations: 266 academic.oup.com
AA Saddiq, SA Khayyat - Pesticide Biochemistry and Physiology, 2010 - Elsevier
… out on citral and citral-epoxide. Studies on the antifungal especially Penicillium italicum and Rhizopus stolonifer showed that citral and citral-… stolonifer explained also that citral and citral-…
Number of citations: 196 www.sciencedirect.com
M Maswal, AA Dar - Food Hydrocolloids, 2014 - Elsevier
… to as geranial or citral A and the Z-isomer as neral or citral B. … -phase citral concentrations accelerating acid-promoted citral … the partitioning and exposure of citral to the acidic aqueous …
Number of citations: 109 www.sciencedirect.com
M Somolinos, D García, S Condón… - Journal of Applied …, 2010 - academic.oup.com
… BJ4 to citral in a buffer system as a function of citral concentration, … citral resistance of E. coli, (iii) the role of the cell envelope damage in the mechanism of microbial inactivation by citral …
Number of citations: 185 academic.oup.com
S Sharma, S Habib, D Sahu, J Gupta - Medicinal Chemistry, 2021 - ingentaconnect.com
… by citral content, where higher purity means higher citral concentration [11, 15]. Studies have highlighted that citral is … Citral containing formulations to avoid citral-drug interactions [77]. …
Number of citations: 48 www.ingentaconnect.com
MCA Leite, APB Bezerra, JP Sousa… - Evidence-Based …, 2014 - hindawi.com
… To investigate the antifungal activity of citral against C. albicans. Methodology. … We also investigated possible citral action on cell walls (0.8 M sorbitol), cell membranes (citral to …
Number of citations: 210 www.hindawi.com
Y Iijima, G Wang, E Fridman, E Pichersky - Archives of Biochemistry and …, 2006 - Elsevier
Basil glands of the Sweet Dani cultivar contain high levels of citral, a mixture of geranial and its cis-isomer neral, as well as low levels of geraniol and nerol. We have previously reported …
Number of citations: 101 www.sciencedirect.com
C Shi, K Song, X Zhang, Y Sun, Y Sui, Y Chen, Z Jia… - Plos one, 2016 - journals.plos.org
Citral is a flavor component that is commonly used in food, beverage and fragrance … of citral against C. sakazakii strains. The minimum inhibitory concentration (MIC) of citral against C. …
Number of citations: 208 journals.plos.org
A Asthana, RA Larson, KA Marley… - Photochemistry and …, 1992 - Wiley Online Library
Citral, a monoterpene aldehyde synthesized by several plant genera, has been reported to exhibit antimicrobial activity. For the first time, we report that citral exhibits UV‐A (315–400 nm…
Number of citations: 51 onlinelibrary.wiley.com
CS Rauber, SS Guterres, EES Schapoval - Journal of Pharmaceutical and …, 2005 - Elsevier
It was the aim of this study to develop and validate a HPLC method for the quantitative determination of citral in Cymbopogon citratus volatile oil. The HPLC assay was performed using …
Number of citations: 130 www.sciencedirect.com

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